![molecular formula C7H5F11O B6591439 Methyl 1H,1H-perfluorohexyl ether CAS No. 1391033-26-3](/img/structure/B6591439.png)
Methyl 1H,1H-perfluorohexyl ether
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Overview
Description
“Methyl 1H,1H-perfluorohexyl ether” is a chemical compound with the molecular formula C7H5F11O . It is also known as "Hexane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-methoxy-" .
Molecular Structure Analysis
“Methyl 1H,1H-perfluorohexyl ether” has a molecular weight of 314.1 . The structure consists of a hexyl chain (six carbon atoms) where all the hydrogen atoms have been replaced by fluorine, with a methoxy (CH3O-) group attached to one end .Physical And Chemical Properties Analysis
“Methyl 1H,1H-perfluorohexyl ether” has a molecular weight of 314.1 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Environmental Analysis
Methyl 1H,1H-perfluorohexyl ether is used in the environmental analysis of Per- and Polyfluoroalkyl Substances (PFAS) in soil extracts . The compound’s unique properties help in the study of adsorption and interference in the context of a typical sample preparation workflow for the analysis of PFAS in soil during extraction, filtration, and analysis .
Laboratory Equipment Manufacturing
This compound is used in the manufacturing of laboratory equipment . Due to its unique properties, it is used in the production of materials that are free of interferences and adsorption, which is crucial in many scientific experiments .
Oil-Water Separation
Methyl 1H,1H-perfluorohexyl ether is used in the fabrication of superhydrophobic-superoleophilic membranes for oil–water separation . These membranes are prepared by depositing thin films of poly(1H,1H,2H,2H-perfluorodecyl acrylate) (PPFDA) on stainless steel meshes .
Safety and Hazards
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-methoxyhexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F11O/c1-19-2-3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLUUNOJPPKNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F11O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501022717 |
Source
|
Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-methoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501022717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H,1H-perfluorohexyl ether | |
CAS RN |
1391033-26-3 |
Source
|
Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-methoxyhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501022717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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